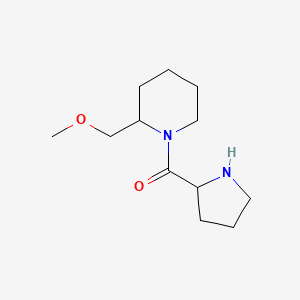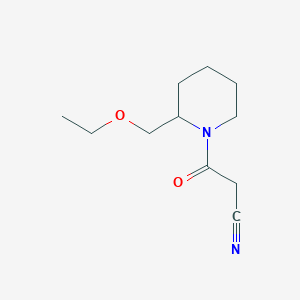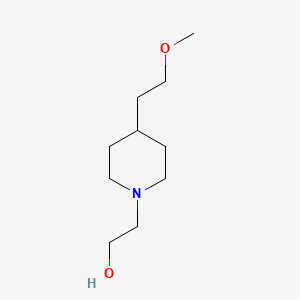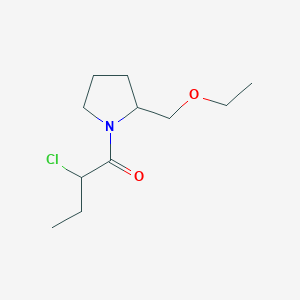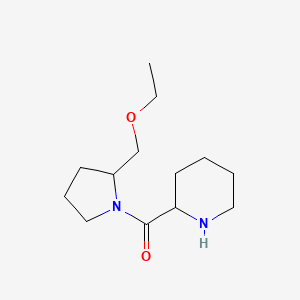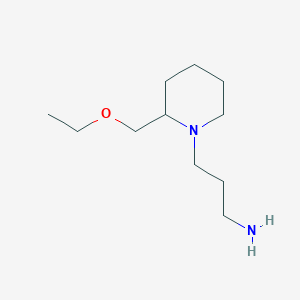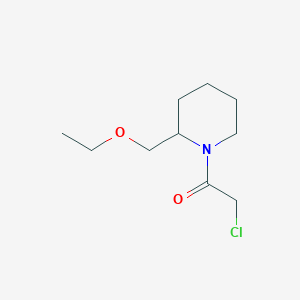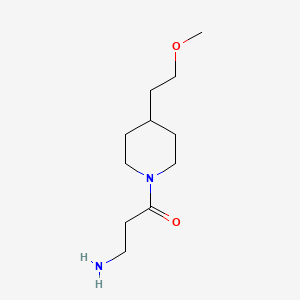
(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
説明
(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as (E)-4-hydroxy-4-oxobut-2-enoic acid or HOBEA, is a naturally occurring organic compound that is found in various plants and animals. It is a member of the class of compounds known as alpha-hydroxy acids, and it has been studied extensively for its potential applications in various scientific fields. HOBEA has been found to be a potent antioxidant, and it has been used in research studies to investigate the effects of oxidative stress on cells and organisms. Additionally, HOBEA has been studied for its potential applications in drug delivery, gene therapy, and cancer therapy.
科学的研究の応用
Hemostatic Activity and Synthesis
Compounds within the series of 4-(het)aryl-4-oxobut-2-enoic acid derivatives, including structures similar to "(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid," have been synthesized and investigated for their hemostatic activity. These studies identified compounds with significant hemostatic activity and low acute toxicity, establishing a relationship between the chemical structure and pharmacological effect (Pulina et al., 2017).
Reactions with Diazocompounds
Research into the reactions of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids N-(2-pyridyl)amides with diazo compounds has led to the synthesis of various novel compounds. These reactions demonstrate the versatility of these acids in synthesizing a range of chemical structures, depending on the nucleophilic nature of the diazo compound used (Gavrilova et al., 2008).
Neuroprotective Agents
Some derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids have been found to be potent inhibitors of kynurenine-3-hydroxylase, indicating their potential as neuroprotective agents. This highlights their relevance in researching treatments for neurological conditions (Drysdale et al., 2000).
DNA Interaction and Biological Screening
Studies have also focused on the interaction of specific derivatives with DNA and their biological screenings for cytotoxicity, antitumor, and antioxidant activities. This research suggests that some derivatives can bind with DNA in an intercalative manner and show potent antioxidant activity comparable to ascorbic acid. Moreover, they exhibit promising antitumor properties (Sirajuddin et al., 2015).
Antioxidant Activity Analysis
The antioxidant activity of certain derivatives has been studied using quantum-chemistry descriptors and molecular docking. These analyses have helped in understanding the mechanisms behind their antioxidant properties and identifying the most potent derivatives compared to standard antioxidants like ascorbic acid (Ardjani & Mekelleche, 2016).
特性
IUPAC Name |
(E)-4-[2-(1-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-8(13)9-4-2-3-7-12(9)10(14)5-6-11(15)16/h5-6,8-9,13H,2-4,7H2,1H3,(H,15,16)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCINSVHAHHJHY-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCCCN1C(=O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




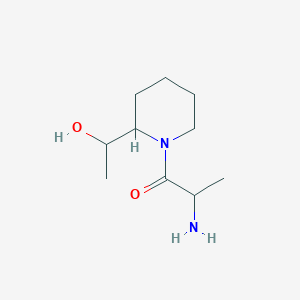
![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)
